4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone

Description

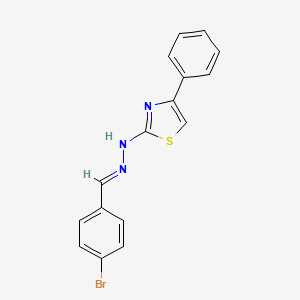

4-Bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is a thiazole-based hydrazone derivative characterized by a 4-bromophenyl substituent on the benzaldehyde moiety and a 4-phenylthiazole group linked via a hydrazone bridge. This compound belongs to a broader class of thiazole hydrazones, which are renowned for their diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties . The hydrazone group (-NH-N=CH-) enables tautomerism (hydrazone ↔ azo-enamine forms), influencing its reactivity and interaction with biological targets .

Properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3S/c17-14-8-6-12(7-9-14)10-18-20-16-19-15(11-21-16)13-4-2-1-3-5-13/h1-11H,(H,19,20)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNREFAZMCBAEM-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have shown significant antifungal activity againstC. albicans and A. niger, suggesting that the compound may target enzymes or proteins essential to these organisms.

Mode of Action

It’s known that the bromoaryl group in 4-bromobenzaldehyde participates in various cross-coupling reactions, such as suzuki coupling. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Given its potential antifungal activity, it may interfere with the synthesis of essential components of the fungal cell wall or disrupt key metabolic pathways.

Result of Action

, similar compounds have demonstrated significant antifungal activity. This suggests that the compound may inhibit the growth of certain fungi, potentially leading to their death.

Biological Activity

4-Bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, a hydrazone derivative, has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 4-bromobenzaldehyde with 4-phenyl-1,3-thiazol-2-yl hydrazine. The unique structural features of this compound suggest various applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting multiple biological pathways.

Chemical Structure and Properties

The chemical formula of 4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is C13H12BrN3OS. It contains a bromine atom which influences its reactivity and biological interactions. The presence of the thiazole ring further enhances its potential as a bioactive compound.

The biological activity of hydrazones, including 4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, is primarily attributed to their ability to interact with various enzymes and proteins. These interactions often involve nucleophilic addition reactions where the nitrogen atom in the hydrazone acts as a nucleophile, facilitating the formation of stable derivatives that can modulate cellular processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that hydrazones can possess significant antimicrobial properties. For instance, derivatives similar to 4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of hydrazones have been explored in various cancer cell lines. For example, compounds derived from similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells . The specific IC50 values for these activities vary based on structural modifications.

3. Enzyme Inhibition

Hydrazones are also investigated for their potential as enzyme inhibitors. For instance, studies on related compounds have highlighted their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in neurodegenerative diseases like Alzheimer's . The inhibition potency is often influenced by substituents on the benzene ring.

Case Studies

Several studies have focused on the synthesis and evaluation of hydrazones for their biological activities:

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of hydrazones derived from different aldehydes and thiazoles for antimicrobial activity against standard bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to their unsubstituted counterparts.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on various cancer cell lines using derivatives of 4-bromobenzaldehyde hydrazone. The findings revealed that certain modifications led to increased cytotoxic effects, suggesting that structural optimization can enhance therapeutic efficacy.

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Applications

4-Bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for further modifications that can lead to the development of new materials or chemicals with desirable properties .

Biological Activities

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Studies have shown that hydrazones derived from thiazole scaffolds exhibit moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure contributes to its ability to inhibit bacterial growth .

- Cytotoxic Effects: Research indicates that certain hydrazones can exhibit cytotoxicity towards cancer cell lines, making them candidates for further investigation in cancer therapy .

Medicinal Chemistry

The compound has been explored for its potential use in drug development. Its structural characteristics enable it to interact with biological targets, which can lead to the discovery of new pharmaceuticals. For example:

- Cancer Research: Compounds similar to 4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone are being studied for their ability to inhibit tumor growth and metastasis .

- Anti-inflammatory Agents: Some derivatives have shown promise as anti-inflammatory agents due to their ability to modulate inflammatory pathways in cells .

Case Studies

Several studies have documented the synthesis and evaluation of hydrazones with various substituents:

These studies highlight the versatility of 4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone in medicinal chemistry and its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-withdrawing groups (e.g., -Br, -F) enhance antifungal potency by increasing electrophilicity and interaction with fungal enzymes .

- Bromine vs. Fluorine : While 9b (4-F) shows lower MIC than 4-bromobenzaldehyde hydrazone, the bromo derivative exhibits synergistic effects with existing antifungals, suggesting unique mechanistic pathways .

- Electron-donating groups (e.g., -CH₃, -OCH₃) reduce activity, likely due to decreased binding affinity .

Spectroscopic and Structural Differences

Tautomerism and NMR Profiles

Hydrazones exist in equilibrium between hydrazone (E) and azo-enamine (Z) forms. For example:

- 4-Bromobenzaldehyde hydrazone : Predominantly in hydrazone form (¹H-NMR: δ 8.2 ppm for -NH, δ 7.9 ppm for -CH=N) .

- Analog with 4-nitrophenyl : Azo-enamine form dominates (³:1 ratio in CDCl₃), evidenced by downfield shifts (δ 8.5–9.0 ppm) .

Mass Spectrometry Fragmentation

Physicochemical Properties

| Property | 4-Bromobenzaldehyde Hydrazone | 4-Fluorophenyl Analog (9b) | 4-Methylphenyl Analog (9d) |

|---|---|---|---|

| Melting Point (°C) | 192–194 | 185–187 | 178–180 |

| Solubility (DMSO) | High | High | Moderate |

| LogP (calculated) | 3.8 | 3.2 | 2.9 |

Notes:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromobenzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone, and how can purity be validated?

- Methodology : The compound can be synthesized via condensation of 4-bromobenzaldehyde with 4-phenyl-1,3-thiazol-2-ylhydrazine. Reflux in ethanol with a catalytic amount of glacial acetic acid (e.g., 5 drops per 0.001 mol substrate) for 4–6 hours is effective . Post-synthesis, purity is confirmed using melting point analysis, IR spectroscopy (to confirm C=N and N–H stretches), and NMR (to verify hydrazone proton signals at δ 8–10 ppm). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. Which spectroscopic techniques are critical for characterizing this hydrazone derivative?

- Methodology :

- IR Spectroscopy : Identify the C=N stretch (1600–1650 cm⁻¹) and N–H bend (3200–3400 cm⁻¹).

- NMR : NMR should show deshielded protons adjacent to the thiazole ring (δ 7.5–8.5 ppm) and hydrazone NH (δ 10–11 ppm). NMR confirms the imine carbon (δ 150–160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) with an exact mass error <5 ppm .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural determination?

- Methodology : Use dual refinement tools like SHELXL for small-molecule crystallography. If data contradictions arise (e.g., R-factor >5%), re-examine twinning or disorder using PLATON’s TwinRotMat or ROTAX. For electron density mismatches, iterative refinement with restraints on bond lengths/angles is recommended .

Q. What strategies optimize the biological activity of thiazole-hydrazone derivatives?

- Methodology :

- Structural Modulation : Introduce electron-withdrawing groups (e.g., -Br, -F) on the benzaldehyde moiety to enhance electrophilicity and receptor binding .

- Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., enzymes like α-glucosidase). Align docking results with experimental IC₅₀ values to validate interactions .

- SAR Analysis : Compare bioactivity of derivatives with varying substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl) to identify pharmacophoric motifs .

Q. How can solvent effects influence the reaction yield during synthesis?

- Methodology : Polar aprotic solvents (e.g., DMF) may accelerate condensation but risk side reactions. Ethanol or methanol balances reactivity and solubility. For example, ethanol at reflux (78°C) achieves yields >70% with minimal byproducts . Solvent screening via Design of Experiments (DoE) can statistically optimize conditions .

Data Contradiction Analysis

Q. Discrepancies observed in NMR signals: How to troubleshoot?

- Methodology :

- Dynamic Effects : Check for tautomerism (e.g., keto-enol equilibria) by variable-temperature NMR.

- Impurity Peaks : Compare with HPLC chromatograms (≥95% purity threshold).

- Solvent Artifacts : Ensure deuterated solvents are anhydrous; residual protons (e.g., CDCl₃ at δ 7.26 ppm) can mask signals .

Structural and Computational Insights

Q. What computational tools predict the electronic properties of this compound?

- Methodology :

- DFT Calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set computes HOMO-LUMO gaps, polarizability, and electrostatic potential maps. These correlate with reactivity in nucleophilic/electrophilic assays .

- Molecular Dynamics : Simulate solvation effects (e.g., in water/DMSO) using GROMACS to assess stability under physiological conditions .

Biological Evaluation

Q. How to design in vitro assays for antimicrobial activity screening?

- Methodology :

- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.